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molecular formula C8H13NO2 B3024895 (S)-3-cyano-5-methylhexanoic acid CAS No. 181289-37-2

(S)-3-cyano-5-methylhexanoic acid

Cat. No. B3024895
M. Wt: 155.19 g/mol
InChI Key: MGWZYUMZVZMKTN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06891059B2

Procedure details

The above procedure was followed to react 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi) in the presence of 8 mg (0.01634 mmol) of [(S,S)-Et-BPE]Rh(COD)+BF4− and 0.023 mL (0.1634 mmol; 0.1 eq) of triethylamine in 5 mL of methanol at 24° C. for 40 hours. The reaction mixture was filtered, the solvent was removed by evaporation, and the product was shown by proton NMR to be 71% (S)-3-cyano-5-methylhexanoic acid with 84% e.e. for the S-enantiomer. C. The above procedure was repeated, except that no base was added to the reaction mixture. The product was shown by proton NMR to be 26%, (S)-3-cyano-5-methylhexanoic acid having 91% e.e. for the S-enantiomer. D. The above procedure was followed to react 200 mg (1.307 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi, 100 hours) in the presence of 10 mg (0.01307 mmol) of [(S,S)-Et-DuPHOS]Rh(COD)+BF4−. The product was shown by proton NMR to be 82% (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. E. The procedure of Example 5D was repeated, except that 0.1 eq. (0.02 mL, 0.1307 mmol) of triethylamine was added to the reactive mixture. The reaction was stopped after 16 hours, and the product was shown to be 86% (S)-3-cyano-5-methylhexanoic acid with 68% e.e. for the S-enantiomer. F. The procedure of Example 5E was repeated, except that 1 eq. (0.18 mL, 1.307 mmol) of triethylamine was added to the reaction mixture, and the reaction was stopped at 16 hours. The product was shown by proton NMR to be 92% converted to (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. G. By following the general procedures from above, 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid was reacted with hydrogen (50 psi, 16 hours. 24° C.) in the presence of 12 mg (0.01634 mmol) of [(R,R)-DIPAMP]Rh(COD)+BF4− in methanol (10 mL) to provide 51% of 3-cyano-5-methylhexanoic acid having 72% e.e. for the R-enantiomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
[(R,R)-DIPAMP]Rh(COD) BF4−
Quantity
12 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
[(S,S)-Et-BPE]Rh(COD) BF4−
Quantity
8 mg
Type
reactant
Reaction Step Six
Quantity
0.023 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
200 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
[(S,S)-Et-DuPHOS]Rh(COD) BF4−
Quantity
10 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.02 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[H][H].C(N(CC)CC)C.C([C@@H](CC(C)C)CC(O)=O)#N>CO>[C:1]([CH:3]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(=O)O)CC(C)C
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(=O)O)CC(C)C
Step Four
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Smiles
C(#N)C(CC(=O)O)=CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
[(R,R)-DIPAMP]Rh(COD) BF4−
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Six
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Smiles
C(#N)C(CC(=O)O)=CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
[(S,S)-Et-BPE]Rh(COD) BF4−
Quantity
8 mg
Type
reactant
Smiles
Name
Quantity
0.023 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Seven
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
200 mg
Type
reactant
Smiles
C(#N)C(CC(=O)O)=CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
[(S,S)-Et-DuPHOS]Rh(COD) BF4−
Quantity
10 mg
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(=O)O)CC(C)C
Step Nine
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
ADDITION
Type
ADDITION
Details
was added to the reactive mixture
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
WAIT
Type
WAIT
Details
the reaction was stopped at 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06891059B2

Procedure details

The above procedure was followed to react 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi) in the presence of 8 mg (0.01634 mmol) of [(S,S)-Et-BPE]Rh(COD)+BF4− and 0.023 mL (0.1634 mmol; 0.1 eq) of triethylamine in 5 mL of methanol at 24° C. for 40 hours. The reaction mixture was filtered, the solvent was removed by evaporation, and the product was shown by proton NMR to be 71% (S)-3-cyano-5-methylhexanoic acid with 84% e.e. for the S-enantiomer. C. The above procedure was repeated, except that no base was added to the reaction mixture. The product was shown by proton NMR to be 26%, (S)-3-cyano-5-methylhexanoic acid having 91% e.e. for the S-enantiomer. D. The above procedure was followed to react 200 mg (1.307 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi, 100 hours) in the presence of 10 mg (0.01307 mmol) of [(S,S)-Et-DuPHOS]Rh(COD)+BF4−. The product was shown by proton NMR to be 82% (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. E. The procedure of Example 5D was repeated, except that 0.1 eq. (0.02 mL, 0.1307 mmol) of triethylamine was added to the reactive mixture. The reaction was stopped after 16 hours, and the product was shown to be 86% (S)-3-cyano-5-methylhexanoic acid with 68% e.e. for the S-enantiomer. F. The procedure of Example 5E was repeated, except that 1 eq. (0.18 mL, 1.307 mmol) of triethylamine was added to the reaction mixture, and the reaction was stopped at 16 hours. The product was shown by proton NMR to be 92% converted to (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. G. By following the general procedures from above, 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid was reacted with hydrogen (50 psi, 16 hours. 24° C.) in the presence of 12 mg (0.01634 mmol) of [(R,R)-DIPAMP]Rh(COD)+BF4− in methanol (10 mL) to provide 51% of 3-cyano-5-methylhexanoic acid having 72% e.e. for the R-enantiomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
[(R,R)-DIPAMP]Rh(COD) BF4−
Quantity
12 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
[(S,S)-Et-BPE]Rh(COD) BF4−
Quantity
8 mg
Type
reactant
Reaction Step Six
Quantity
0.023 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
200 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
[(S,S)-Et-DuPHOS]Rh(COD) BF4−
Quantity
10 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.02 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[CH:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2].[H][H].C(N(CC)CC)C.C([C@@H](CC(C)C)CC(O)=O)#N>CO>[C:1]([CH:3]([CH2:8][CH:9]([CH3:11])[CH3:10])[CH2:4][C:5]([OH:7])=[O:6])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(=O)O)CC(C)C
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(=O)O)CC(C)C
Step Four
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Smiles
C(#N)C(CC(=O)O)=CC(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
[(R,R)-DIPAMP]Rh(COD) BF4−
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Six
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Smiles
C(#N)C(CC(=O)O)=CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
[(S,S)-Et-BPE]Rh(COD) BF4−
Quantity
8 mg
Type
reactant
Smiles
Name
Quantity
0.023 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Seven
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
200 mg
Type
reactant
Smiles
C(#N)C(CC(=O)O)=CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
[(S,S)-Et-DuPHOS]Rh(COD) BF4−
Quantity
10 mg
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[C@H](CC(=O)O)CC(C)C
Step Nine
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
ADDITION
Type
ADDITION
Details
was added to the reactive mixture
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
WAIT
Type
WAIT
Details
the reaction was stopped at 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(#N)C(CC(=O)O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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